2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl-
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Overview
Description
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group at the second position and diphenyl groups at the fourth and fifth positions. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The reaction conditions generally include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as copper-on-charcoal, has been explored to enhance the efficiency and scalability of the synthesis . These methods allow for the production of large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nitrating agents like nitric acid for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an amino derivative, while nitration of the aromatic rings introduces nitro groups at specific positions .
Scientific Research Applications
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of various biological pathways . The nitrophenyl and diphenyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another type of triazole with different nitrogen atom positions.
1,2,3-Triazole, 4-nitrophenyl-: Similar structure but lacks the diphenyl groups.
1,2,3-Triazole, 4,5-diphenyl-: Similar structure but lacks the nitrophenyl group.
Uniqueness
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- is unique due to the combination of the nitrophenyl and diphenyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to other triazole derivatives .
Properties
CAS No. |
101648-17-3 |
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Molecular Formula |
C20H14N4O2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4,5-diphenyltriazole |
InChI |
InChI=1S/C20H14N4O2/c25-24(26)18-13-11-17(12-14-18)23-21-19(15-7-3-1-4-8-15)20(22-23)16-9-5-2-6-10-16/h1-14H |
InChI Key |
RUGFOUVGGNRMBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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